6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
6-(dimethylamino)pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-10(2)7-5-3-4-6(9-7)8(11)12;/h3-5H,1-2H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGIRJHZEACNCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=N1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride typically involves the reaction of 6-(Dimethylamino)pyridine with a carboxylating agent under controlled conditions. One common method includes the use of carbon dioxide in the presence of a base to introduce the carboxylic acid group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization or other suitable methods to obtain the desired hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols in the presence of catalysts to form esters.
Amidation: The carboxylic acid group can form amides when reacted with amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides and bases are commonly used.
Esterification: Catalysts like sulfuric acid or 4-dimethylaminopyridine (DMAP) are employed.
Amidation: Coupling agents like carbodiimides (e.g., EDC) are used to facilitate the reaction.
Major Products
Substitution Reactions: Substituted pyridine derivatives.
Esterification: Esters of 6-(Dimethylamino)pyridine-2-carboxylic acid.
Amidation: Amides of 6-(Dimethylamino)pyridine-2-carboxylic acid.
Scientific Research Applications
Chemistry
-
Catalyst in Organic Synthesis :
- It serves as a nucleophilic catalyst in esterification and amidation reactions, enhancing reaction rates and yields.
- The dimethylamino group boosts the nucleophilicity of the pyridine ring, facilitating various transformations.
-
Reagent in Chemical Reactions :
- Commonly utilized in substitution reactions, forming substituted pyridine derivatives.
- Engages in esterification with alcohols and amidation with amines, producing esters and amides respectively.
Biology
-
Synthesis of Biologically Active Molecules :
- Employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
- Its enzyme inhibition properties have been explored for potential therapeutic applications.
-
Biochemical Assays :
- Used as a reagent to study enzyme interactions and metabolic pathways, providing insights into its biological effects.
Medicine
-
Pharmaceutical Development :
- Investigated for its role in drug development targeting specific diseases due to its ability to modulate enzyme activity.
- Preliminary studies suggest potential applications in treating metabolic disorders through enzyme inhibition.
-
Case Study: Enzyme Inhibition :
- Research indicates that 6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride can inhibit enzymes involved in metabolic pathways, highlighting its therapeutic potential.
Industry
- Production of Fine Chemicals :
- Utilized in the synthesis of specialty materials and fine chemicals, contributing to various industrial processes.
- Catalytic Processes :
- Its catalytic properties are leveraged in industrial applications, particularly for the production of esters and amides on a larger scale.
Research has shown that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Studies indicate:
- Enzyme Inhibition : It binds to active sites on enzymes, modulating their activity.
- Potential Therapeutic Applications : Its interactions with specific receptors suggest roles in pharmacology and drug development.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride involves its role as a nucleophilic catalyst. The dimethylamino group enhances the nucleophilicity of the pyridine ring, facilitating various chemical transformations. In esterification reactions, it forms an acetylpyridinium intermediate, which then reacts with alcohols to form esters. In amidation reactions, it activates the carboxylic acid group, enabling the formation of amides .
Comparison with Similar Compounds
Pyridine-2-Carboxylic Acid Derivatives
- Pyridine-2-carboxylic acid hydrochloride (C₆H₆ClNO₂): Lacks the 6-dimethylamino group, resulting in reduced basicity and altered solubility. It is widely used as a biochemical reagent .
- 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid: Features a piperidine substituent at the 6-position instead of dimethylamino. The bulky piperidine group may hinder steric interactions in binding assays compared to the smaller dimethylamino group .
- 6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride: Incorporates an imidazo-pyridine core, increasing aromaticity and rigidity.
Methyl Ester and Amide Derivatives
- 6-(3-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester (L1) : A methyl ester derivative with a carbamoyl linkage. The ester group improves lipophilicity compared to the carboxylic acid, while the carbamoyl substituent introduces hydrogen-bonding sites .
- 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8): A pyrimidine analog with chloro and methyl substituents. The pyrimidine ring alters electronic distribution, reducing basicity compared to pyridine derivatives .
Pharmacologically Relevant Analogs
- 6-Amido-(1H,3H)-pyrimidine-2,4-diones: Derived from uracil-6-carboxylic acid, these compounds feature a pyrimidinedione core.
- Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride: Contains a methylamino-methyl group at the 6-position and an ester at the 3-position. The dihydrochloride salt enhances solubility, similar to the target compound, but the ester group modifies metabolic stability .
Structural and Functional Analysis
Molecular and Physicochemical Properties
Electronic and Steric Effects
- The dimethylamino group in the target compound acts as an electron donor, increasing the electron density of the pyridine ring, which may enhance nucleophilic aromatic substitution reactivity compared to unsubstituted analogs .
- Steric hindrance from the dimethylamino group at the 6-position may limit interactions in enzyme active sites compared to smaller substituents (e.g., methyl or amino groups) .
Pharmacological and Industrial Relevance
- Drug Development: The dimethylamino group’s electron-donating properties may improve binding to targets like kinases or viral enzymes, as seen in related pyrimidine diones .
- Material Science : Compared to ester derivatives (e.g., L1), the carboxylic acid group allows for coordination chemistry applications, such as metal-organic frameworks .
Biological Activity
6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride (DMAP-HCl) is a pyridine derivative known for its diverse biological activities. This compound, with a molecular formula of C₈H₁₁ClN₂O₂ and a molecular weight of 202.64 g/mol, possesses significant potential in pharmacological applications due to its enzyme inhibition properties and receptor interactions. This article delves into the biological activities of DMAP-HCl, supported by relevant studies and data.
Chemical Structure and Properties
The structure of DMAP-HCl features a dimethylamino group and a carboxylic acid group attached to a pyridine ring. This specific arrangement enhances its solubility and reactivity, making it suitable for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁ClN₂O₂ |
| Molecular Weight | 202.64 g/mol |
| Solubility | Soluble in water |
| pKa | Approximately 5.0 |
DMAP-HCl acts primarily as an enzyme inhibitor and has been studied for its interactions with various biological targets. Its mechanism involves binding to active sites on enzymes, thereby modulating their activity. For instance, it has shown potential in inhibiting enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Enzyme Inhibition
Research indicates that DMAP-HCl can inhibit several enzymes, including those involved in metabolic processes. For example, studies have demonstrated its inhibitory effects on cyclic nucleotide phosphodiesterases , which are critical in cellular signaling pathways .
Antimicrobial Activity
DMAP-HCl has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values for these activities are summarized below:
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 2.33 |
| Candida albicans | 16.69 |
These results indicate that DMAP-HCl could serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of DMAP-HCl. It has been shown to suppress the activity of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. The IC₅₀ values for COX-2 inhibition were reported at approximately 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
Study on Enzyme Inhibition
A study conducted by Smith et al. (2023) investigated the effects of DMAP-HCl on specific metabolic enzymes. The results indicated that DMAP-HCl significantly inhibited the activity of these enzymes, leading to altered metabolic profiles in treated cells. The study concluded that DMAP-HCl could be a valuable tool in metabolic research and drug design .
Antimicrobial Efficacy Study
In a comparative study, DMAP-HCl was tested against standard antibiotics to evaluate its antimicrobial efficacy. The results showed that DMAP-HCl had comparable or superior activity against several bacterial strains when compared to traditional antibiotics, suggesting its potential as an alternative therapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride, and what are the critical reaction parameters?
- Methodology : The compound is typically synthesized via nucleophilic substitution or amide coupling. For example:
- Step 1 : React 6-chloropyridine-2-carboxylic acid with dimethylamine under reflux in anhydrous THF to introduce the dimethylamino group .
- Step 2 : Hydrochloride salt formation via treatment with HCl gas in ethanol .
- Critical Parameters :
- Temperature control (<60°C) to avoid side reactions (e.g., over-alkylation).
- Use of anhydrous solvents to prevent hydrolysis of intermediates.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., dimethylamino protons at δ 2.8–3.2 ppm, pyridine protons at δ 8.1–8.5 ppm) .
- HPLC : Monitor purity (>98% using a C18 column, 0.1% TFA/ACN mobile phase) .
- Elemental Analysis : Verify Cl⁻ content (theoretical ~15.2%) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Stability Profile :
| Condition | Degradation Rate | Primary Degradants |
|---|---|---|
| 25°C, dry air | <5% over 12 mo | None detected |
| 40°C, 75% RH | 20% over 6 mo | Hydrolyzed carboxylate |
| Aqueous solution (pH 7.4) | 50% in 24 hr | Decarboxylation products |
Advanced Research Questions
Q. How do competing reaction pathways (e.g., N- vs. O-alkylation) affect the yield of this compound, and how can selectivity be optimized?
- Mechanistic Insight :
- Dimethylamine preferentially attacks the electron-deficient C6 position of pyridine due to resonance stabilization of the transition state .
- Competing O-alkylation is minimized by using aprotic solvents (e.g., THF) and low temperatures .
- Optimization Strategy :
- Kinetic Control : Short reaction times (2–4 hr) favor N-alkylation.
- Catalysis : Add KI (5 mol%) to enhance nucleophilicity of dimethylamine .
Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound?
- Methods :
- LC-MS/MS : Identify low-abundance degradants (e.g., decarboxylated analogs) with LOD <0.1% .
- X-ray Crystallography : Resolve structural ambiguities in polymorphic forms (e.g., hydrochloride salt vs. free base) .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Approach :
- DFT Calculations : Simulate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example, the C2-carboxyl group exhibits high electrophilicity (LUMO = –1.8 eV) .
- MD Simulations : Model solvation effects in polar aprotic solvents to optimize reaction conditions .
Q. What strategies resolve contradictions in reported solubility data across studies?
- Case Example : Discrepancies in aqueous solubility (1–5 mg/mL) arise from pH-dependent ionization:
- Solution : Conduct pH-solubility profiling (e.g., solubility peaks at pH 2.5 due to protonated dimethylamino group) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s thermal stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
